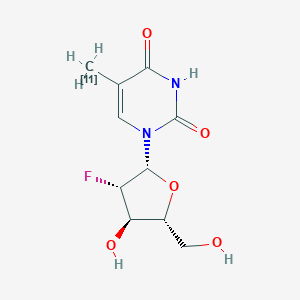
Unii-2M23U3SV8L
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Unii-2M23U3SV8L is a chemical compound that has gained significant attention in scientific research due to its potential in various applications.
Mechanism of Action
The mechanism of action of Unii-2M23U3SV8L is not fully understood. However, studies have suggested that it works by inducing apoptosis, a process of programmed cell death, in cancer cells. This compound also disrupts the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can induce oxidative stress in cancer cells, leading to their death. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Advantages and Limitations for Lab Experiments
One of the main advantages of Unii-2M23U3SV8L for lab experiments is its relatively simple synthesis process, which allows for easy production of the compound. Additionally, this compound has shown potent cytotoxic effects against cancer cells and antimicrobial activity against bacteria and fungi, making it a promising candidate for various scientific research applications. However, the limitations of this compound for lab experiments include its limited solubility in water and its potential toxicity to healthy cells.
Future Directions
There are several future directions for research on Unii-2M23U3SV8L. One potential area of research is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for cancer treatment and antimicrobial activity. Finally, research is needed to address the potential toxicity of this compound to healthy cells and to develop strategies to minimize its toxicity.
Synthesis Methods
Unii-2M23U3SV8L is synthesized through a series of chemical reactions involving the condensation of 4-chloro-3-nitrobenzaldehyde with 2-aminoethanol. The resulting compound is then reduced to yield this compound. The synthesis process is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
Unii-2M23U3SV8L has shown potential in various scientific research applications, including cancer treatment, antimicrobial activity, and the development of new drugs. Studies have shown that this compound exhibits potent cytotoxic effects against cancer cells, making it a promising candidate for cancer treatment. Additionally, this compound has shown antimicrobial activity against a range of bacteria and fungi, indicating its potential as a new antimicrobial agent.
properties
CAS RN |
172494-45-0 |
|---|---|
Molecular Formula |
C10H13FN2O5 |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(111C)methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6+,7-,9-/m1/s1/i1-1 |
InChI Key |
GBBJCSTXCAQSSJ-PENWPEPFSA-N |
Isomeric SMILES |
[11CH3]C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



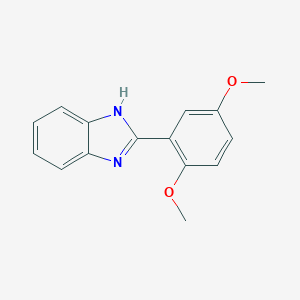
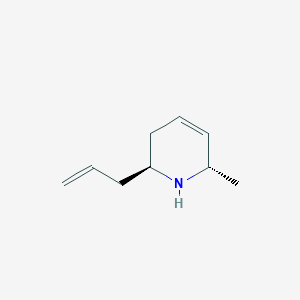
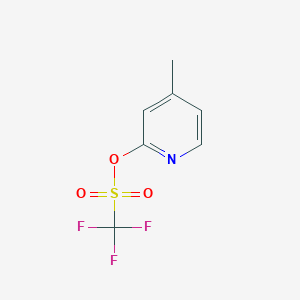
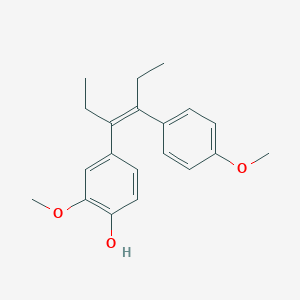

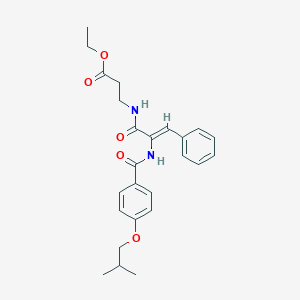
![4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid](/img/structure/B222270.png)
![2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid](/img/structure/B222271.png)
![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)

![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)


![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B222361.png)